Isoform Selectivity for Human MAO-B over MAO-A
8-Chloro-5-methanesulfonylquinoline demonstrates a marked and quantifiable selectivity for the MAO-B isoform. In direct comparison to the MAO-A isoform using the same assay conditions, the compound is at least 5.8 times more potent against MAO-B, establishing a definitive biological preference [1]. This contrasts sharply with the clinical MAO-B inhibitor Selegiline, which exhibits a much broader selectivity window and different potency profile under similar assay formats [2]. This distinct selectivity fingerprint defines the compound's unique utility.
MAO-A IC50: >100 µM
| Evidence Dimension | Inhibition of human membrane-bound MAO-A vs. MAO-B |
|---|---|
| Target Compound Data | MAO-B IC50: 1.70E+4 nM; MAO-A IC50: >1.00E+5 nM |
| Comparator Or Baseline | Selegiline (clinical MAO-B inhibitor) IC50 (human): ~30-100 nM for MAO-B, ~3-10 µM for MAO-A |
| Quantified Difference | 5.8-fold minimum selectivity for MAO-B over MAO-A for the target compound. The comparator's selectivity profile is different in both potency and ratio. |
| Conditions | Inhibition of human membrane-bound enzyme expressed in insect cell membranes; substrate: kynuramine. |
Why This Matters
This quantifiable isoform selectivity is a critical parameter for studies where off-target MAO-A inhibition must be minimized.
- [1] BindingDB. BDBM50450820. Affinity Data for 8-Chloro-5-methanesulfonylquinoline against human MAO-A and MAO-B. View Source
- [2] Gerlach, M., et al. (1996). Selegiline. In *Catecholamines: Bridging Basic Science with Clinical Medicine*. Academic Press. (for comparative Selegiline IC50 values) View Source
